molecular formula C10H7F3N2OS B1404748 5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide CAS No. 1171927-43-7

5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide

Cat. No.: B1404748
CAS No.: 1171927-43-7
M. Wt: 260.24 g/mol
InChI Key: DZUHJUINRQVCLQ-UHFFFAOYSA-N
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Description

Trifluoromethyl groups are commonly used in the pharmaceutical industry due to their unique physicochemical properties . They are often incorporated into molecules to modulate several important properties including metabolism, pharmacokinetics, and ability to permeate biological tissues .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has seen significant advancements in recent years . Various methods have been reported for synthesizing compounds with trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is often analyzed using techniques such as X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure spectroscopy (NEXAFS) .


Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For example, they can be incorporated through fluorination or fluoroalkylation, which introduces a trifluoromethyl (CF3), difluoromethyl (CF2H), or monofluoromethyl (CH2F) group .


Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds can be influenced by the presence of the trifluoromethyl group. This group can modulate several important properties including metabolism, pharmacokinetics, and ability to permeate biological tissues .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Activity : The compound 5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is used in the synthesis of various heterocyclic compounds. For instance, it was involved in the synthesis of compounds with antimicrobial, analgesic, and anthelmintic activities. This synthesis involved reactions with potassium thiocyanate and other agents to form thioxotetrahydropyrimidine, thiazoles, triazoles, and oxadiazoles. These synthesized compounds were confirmed through spectral data and screened for various biological activities (Naganagowda et al., 2011).

Antimicrobial Applications

  • Antimicrobial Derivatives : The same base compound was used to create 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives, which showed significant antibacterial activity. The derivatives included Mannich bases, alkyl halide, and acid chlorides derivatives. They were screened for antibacterial activity, demonstrating the versatility of the compound in antimicrobial research (Naganagowda & Petsom, 2011).

Applications in Chemical Sensing

  • Fluorescent and Colorimetric pH Probe : A derivative of benzothiophene-2-carbohydrazide was used to synthesize a new fluorescent and colorimetric pH probe. The probe showed potential for real-time pH sensing in both acidic and alkaline solutions and could be used for intracellular pH imaging due to its high stability and selectivity (Diana et al., 2020).

Role in Organic Electronics

  • Organic Semiconductor : Benzothiophene derivatives, such as benzo[1,2-b:4,5-b']bis[b]benzothiophene, synthesized via triflic acid induced ring-closure reactions, were used in the application of organic field-effect transistors. These compounds, through solution processing, demonstrated potential in electronic applications with notable hole mobility (Gao et al., 2008).

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds can vary widely depending on the specific compound and its intended use. For example, some trifluoromethyl-containing compounds have been found to have anticancer properties .

Safety and Hazards

The safety and hazards associated with trifluoromethyl-containing compounds can vary widely depending on the specific compound. Some trifluoromethyl compounds are considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The use of trifluoromethyl groups in organic compounds is expected to continue to grow due to their unique properties and wide range of applications in the agrochemical, pharmaceutical, and functional materials fields .

Properties

IUPAC Name

5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)6-1-2-7-5(3-6)4-8(17-7)9(16)15-14/h1-4H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUHJUINRQVCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
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5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
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5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
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5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Reactant of Route 5
5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Reactant of Route 6
5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide

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